(1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol
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Overview
Description
(1S,2S,5R,7R)-8-azabicyclo[321]octane-2,7-diol is a bicyclic compound with a unique structure that includes an azabicyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclohexanone and ammonia.
Cyclization: The key step involves the cyclization of the intermediate to form the bicyclic structure. This is often achieved through a series of condensation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale batch reactors to carry out the cyclization and hydroxylation reactions.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the structure-activity relationships of bicyclic compounds.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the body, influencing their activity.
Pathways Involved: It can modulate biochemical pathways related to neurotransmission, potentially affecting neurological functions.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,5R)-1,6-Diazabicyclo[3.2.1]octane-2-carboxamide: This compound shares a similar bicyclic structure but differs in functional groups and applications.
(1S,3R,5R,7S)-1-Ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane: Another bicyclic compound with different substituents and properties.
Uniqueness
(1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol is unique due to its specific stereochemistry and the presence of hydroxyl groups at the 2 and 7 positions, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol |
InChI |
InChI=1S/C7H13NO2/c9-5-2-1-4-3-6(10)7(5)8-4/h4-10H,1-3H2/t4-,5+,6-,7+/m1/s1 |
InChI Key |
GXCZZQGJZNJSBW-UCROKIRRSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H]2[C@@H](C[C@@H]1N2)O)O |
Canonical SMILES |
C1CC(C2C(CC1N2)O)O |
Origin of Product |
United States |
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